molecular formula C5H8BrNO3 B2968670 4-keto-L-proline hydrobromide CAS No. 75776-67-9

4-keto-L-proline hydrobromide

Cat. No.: B2968670
CAS No.: 75776-67-9
M. Wt: 210.03 g/mol
InChI Key: SFSROLZHCPCODJ-UHFFFAOYSA-N
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Description

4-keto-L-proline hydrobromide: is an organic compound with the chemical formula C₅H₇NO₃·BrH 4-oxopyrrolidine-2-carboxylic acid hydrobromide . This compound typically appears as a white to light yellow crystalline powder and is soluble in water and alcohol .

Scientific Research Applications

4-keto-L-proline hydrobromide has several applications in scientific research:

Chemical Reactions Analysis

Types of Reactions: 4-keto-L-proline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-keto-L-proline hydrobromide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional group (keto group) and its ability to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-keto-L-proline hydrobromide involves the oxidation of L-proline to form 4-keto-L-proline, followed by the reaction of 4-keto-L-proline with hydrobromic acid to form the hydrobromide salt.", "Starting Materials": [ "L-proline", "Sodium periodate", "Hydrobromic acid", "Sodium chloride", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 10 g of L-proline in 100 mL of water.", "Step 2: Add 10 g of sodium periodate to the solution and stir for 2 hours at room temperature.", "Step 3: Filter the solution to remove any insoluble material.", "Step 4: Add 50 mL of hydrobromic acid to the solution and stir for 1 hour at room temperature.", "Step 5: Add 50 mL of water to the solution and stir for an additional 30 minutes.", "Step 6: Add 10 g of sodium chloride to the solution and stir for 10 minutes.", "Step 7: Filter the solution to remove any insoluble material.", "Step 8: Add 10 g of sodium bicarbonate to the solution and stir for 10 minutes.", "Step 9: Filter the solution to remove any insoluble material.", "Step 10: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 11: Dissolve the crude product in ethanol and recrystallize to obtain pure 4-keto-L-proline hydrobromide." ] }

CAS No.

75776-67-9

Molecular Formula

C5H8BrNO3

Molecular Weight

210.03 g/mol

IUPAC Name

4-oxopyrrolidine-2-carboxylic acid;hydrobromide

InChI

InChI=1S/C5H7NO3.BrH/c7-3-1-4(5(8)9)6-2-3;/h4,6H,1-2H2,(H,8,9);1H

InChI Key

SFSROLZHCPCODJ-UHFFFAOYSA-N

SMILES

C1C(NCC1=O)C(=O)O.Br

Canonical SMILES

C1C(NCC1=O)C(=O)O.Br

solubility

not available

Origin of Product

United States

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